Salinomycin

Descripción general

Descripción

La salinomicina es un antibiótico ionóforo poliéter que se aisló por primera vez de la bacteria Streptomyces albus en 1974 . Presenta una actividad antibiótica de amplio espectro, particularmente contra bacterias grampositivas, hongos, parásitos y protozoos . La salinomicina ha ganado una atención significativa en los últimos años debido a sus potentes propiedades anticancerígenas, especialmente su capacidad para dirigirse a las células madre cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La salinomicina se puede sintetizar mediante diversos métodos. Un enfoque común implica la fermentación de Streptomyces albus seguida de extracción y purificación . El proceso generalmente incluye los siguientes pasos:

Fermentación: La bacteria se cultiva en un medio adecuado para producir salinomicina.

Extracción: El caldo de cultivo se filtra y el filtrado se extrae con solventes orgánicos.

Métodos de producción industrial

La producción industrial de salinomicina implica procesos de fermentación y extracción a gran escala. La fermentación se lleva a cabo en biorreactores, y los pasos de extracción y purificación se optimizan para obtener un alto rendimiento y pureza . El producto final a menudo se formula en gránulos o polvos finos para facilitar su uso en diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

La salinomicina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La salinomicina se puede oxidar para formar varios derivados con actividades biológicas alteradas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones químicas de la salinomicina incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, se controlan cuidadosamente para lograr las modificaciones deseadas .

Principales productos formados

Los principales productos formados a partir de las reacciones químicas de la salinomicina incluyen varios derivados con actividades antimicrobianas y anticancerígenas mejoradas . Estos derivados a menudo se prueban para su eficacia en diferentes ensayos biológicos .

Aplicaciones Científicas De Investigación

Salinomycin is a polyether ionophore antibiotic derived from Streptomyces albus, demonstrating versatile applications across agriculture and medicine . It is characterized by its ability to form lipid-soluble complexes with cations, facilitating ion flux through biological membranes .

Agricultural Applications

Anticoccidial Agent: this compound is effective in controlling coccidiosis, a parasitic disease affecting the intestinal tracts of animals, particularly poultry . It reduces the prevalence of coccidia, improving overall animal health and reducing mortality in infected chickens .

Growth Promotion: In livestock, this compound enhances growth rates and feed efficiency . By controlling gut pathogens and improving nutrient absorption, it leads to faster and healthier animal growth, increasing productivity .

Antibacterial Properties: this compound exhibits antibacterial activity against Gram-positive bacteria, which helps prevent bacterial infections in livestock . It transports ions across cell membranes of susceptible bacteria, disrupting ion gradients and uncoupling energy expenditures from growth, ultimately killing these bacteria .

Medical Research Applications

Anti-Cancer Properties: this compound has demonstrated promising anti-cancer properties, especially in targeting cancer stem cells (CSCs) . These cells are responsible for tumor growth, recurrence, and metastasis . this compound has shown effectiveness against various cancer types, including breast, prostate, and lung cancers . It is reported to be more effective against breast cancer stem cells (BCSCs) than traditional chemotherapy drugs like paclitaxel . this compound can inhibit cell proliferation, invasion, and migration in breast cancer and reverse the immune-inhibitory microenvironment to prevent tumor growth .

Antimicrobial Agent: this compound's antimicrobial properties suggest potential use in treating bacterial infections, especially those resistant to conventional antibiotics .

Mechanism of Action in Cancer Cells

This compound functions by forming complexes with metal cations, such as potassium and sodium ions, and facilitating their transport across cellular membranes . This process disrupts the ion balance within cells, leading to cell death . In cancer stem cells, this compound targets these resilient cells, potentially preventing tumor growth, recurrence, and metastasis more effectively than conventional chemotherapy .

- Wnt Signaling Inhibition: this compound inhibits Wnt signaling, which is crucial for cancer stem cell maintenance .

- Apoptosis Induction: this compound increases apoptosis (programmed cell death) in breast cancer mammosphere cells and decreases their migration capacity .

- Gene Expression Modulation: this compound inhibits the expression of BCSC genes and reduces aldehyde dehydrogenase activity and the expression of MYC, AR, and ERG . It also induces oxidative stress and inhibits nuclear factor (NF)-κB activity .

Case Studies and Preclinical Trials

- Breast Cancer: Systemic this compound treatment induces apoptosis in metastatic breast cancer cells, leading to regression of metastases, partial clinical response, and a decrease in tumor markers .

- Vulvar Cancer: this compound treatment induces tumor regression and partial clinical response in patients with advanced vulvar cancer .

- Lung Cancer: this compound inhibits tumorsphere formation and the expression of stem cell markers in lung adenocarcinoma cells .

- Gastric Cancer: this compound inhibits tumorsphere formation, proliferation, and viability of gastric cancer stem-like cells .

Concerns and Future Directions

The use of this compound faces challenges, including the potential development of resistance and environmental impact . Further research is needed to enhance the understanding of its mechanisms, develop new derivatives with enhanced efficacy and reduced toxicity, and explore broader medical applications .

Mecanismo De Acción

La salinomicina ejerce sus efectos al interrumpir los gradientes iónicos a través de las membranas celulares. Facilita el movimiento de los iones potasio hacia las células al tiempo que permite la salida de protones, lo que lleva a un colapso del gradiente de protones y la interrupción de la homeostasis celular . Esta actividad ionófora es particularmente efectiva contra las células madre cancerosas, que dependen de los gradientes iónicos para su supervivencia y proliferación . Los objetivos moleculares de la salinomicina incluyen el secuestro de hierro lisosómico, lo que lleva a la producción de especies reactivas de oxígeno, la permeabilización de la membrana lisosómica y la ferroptosis .

Comparación Con Compuestos Similares

La salinomicina a menudo se compara con otros ionóforos poliéter como la monensina y la nigericina. Si bien todos estos compuestos comparten una actividad ionófora similar, la salinomicina es única en sus potentes propiedades anticancerígenas . A diferencia de la monensina y la nigericina, que se utilizan principalmente como antibióticos veterinarios, la salinomicina ha mostrado una promesa significativa en la orientación de las células madre cancerosas y la superación de la resistencia a los fármacos en la terapia del cáncer .

Lista de compuestos similares

Actividad Biológica

Salinomycin is a polyether antibiotic initially used as a coccidiostat in veterinary medicine, particularly for poultry. Over recent years, it has garnered attention for its potential therapeutic applications in oncology, particularly in targeting cancer stem cells (CSCs) and overcoming multidrug resistance. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and potential clinical applications.

This compound exhibits multiple mechanisms of action that contribute to its anticancer properties:

- Targeting Cancer Stem Cells : this compound selectively targets CSCs, which are often resistant to conventional therapies. It induces apoptosis and inhibits tumorsphere formation in various cancer cell lines, including breast and lung cancers .

- Induction of Autophagy : Research indicates that this compound can trigger autophagic cell death. This process involves the activation of autophagy-related proteins and the accumulation of reactive oxygen species (ROS), leading to cell death .

- Inhibition of DNA Repair : this compound has been shown to interfere with DNA repair mechanisms, particularly by decreasing the levels of RAD51, a protein involved in homologous recombination repair. This property enhances the sensitivity of cancer cells to radiation therapy .

- Modulation of Signaling Pathways : The compound affects several signaling pathways, including the Wnt and MAPK pathways, which are crucial for cell proliferation and survival .

Summary Table of Mechanisms

| Mechanism | Description |

|---|---|

| Targeting CSCs | Induces apoptosis in cancer stem cells and inhibits tumorsphere formation |

| Induction of Autophagy | Triggers autophagic cell death via ROS production |

| Inhibition of DNA Repair | Decreases RAD51 levels, enhancing sensitivity to radiation |

| Modulation of Signaling Pathways | Affects Wnt and MAPK pathways critical for cell survival |

Anticancer Activity

This compound has demonstrated potent anticancer effects across a variety of tumor types:

- Breast Cancer : In clinical studies, this compound treatment resulted in tumor regression and decreased tumor markers in patients with metastatic triple-negative breast cancer .

- Lung Cancer : this compound effectively inhibited tumorsphere formation in lung adenocarcinoma cells and induced apoptosis in CSCs derived from these tumors .

- Gastric Cancer : It has shown efficacy against gastric cancer stem-like cells by inhibiting their proliferation and viability .

Case Studies

- Triple-Negative Breast Cancer :

- Advanced Vulvar Cancer :

- Melanoma :

Antibacterial Activity

Beyond its anticancer properties, this compound also exhibits antibacterial activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . This broad-spectrum activity suggests potential applications in treating infections caused by resistant bacterial strains.

Summary Table of Antibacterial Activity

| Bacteria | Activity |

|---|---|

| MRSA | Effective against multidrug-resistant strains |

| Mycobacterium tuberculosis | Exhibits significant antibacterial properties |

Propiedades

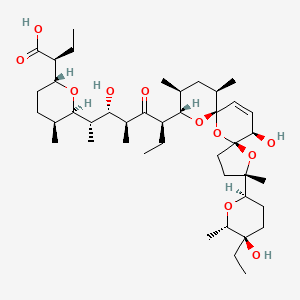

IUPAC Name |

2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O11/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXDHUJYNAXLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860650 | |

| Record name | 2-(6-{6-[2-(5-Ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro[4.1.5~7~.3~5~]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl}-5-methyloxan-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cancer stem cells (CSCs) play important roles in the formation, growth and recurrence of tumors, particularly following therapeutic intervention. Salinomycin has received recent attention for its ability to target breast cancer stem cells (BCSCs), but the mechanisms of action involved are not fully understood. In the present study, we sought to investigate the mechanisms responsible for salinomycin's selective targeting of BCSCs and its anti-tumor activity. Salinomycin suppressed cell viability, concomitant with the downregulation of cyclin D1 and increased p27(kip1) nuclear accumulation. Mammosphere formation assays revealed that salinomycin suppresses self-renewal of ALDH1-positive BCSCs and downregulates the transcription factors Nanog, Oct4 and Sox2. TUNEL analysis of MDA-MB-231-derived xenografts revealed that salinomycin administration elicited a significant reduction in tumor growth with a marked downregulation of ALDH1 and CD44 levels, but seemingly without the induction of apoptosis. Our findings shed further light on the mechanisms responsible for salinomycin's effects on BCSCs., Salinomycin, an antibiotic potassium ionophore, has been reported recently to act as a selective breast cancer stem cell inhibitor, but the biochemical basis for its anticancer effects is not clear. The Wnt/beta-catenin signal transduction pathway plays a central role in stem cell development, and its aberrant activation can cause cancer. In this study, we identified salinomycin as a potent inhibitor of the Wnt signaling cascade. In Wnt-transfected HEK293 cells, salinomycin blocked the phosphorylation of the Wnt coreceptor lipoprotein receptor related protein 6 (LRP6) and induced its degradation. Nigericin, another potassium ionophore with activity against cancer stem cells, exerted similar effects. In otherwise unmanipulated chronic lymphocytic leukemia cells with constitutive Wnt activation nanomolar concentrations of salinomycin down-regulated the expression of Wnt target genes such as LEF1, cyclin D1, and fibronectin, depressed LRP6 levels, and limited cell survival. Normal human peripheral blood lymphocytes resisted salinomycin toxicity. These results indicate that ionic changes induced by salinomycin and related drugs inhibit proximal Wnt signaling by interfering with LPR6 phosphorylation, and thus impair the survival of cells that depend on Wnt signaling at the plasma membrane. | |

| Details | PMID:21788521, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3156152, Lu D et al; Proc Natl Acad Sci U S A 108 (32): 13253-7 (2011) | |

| Record name | SALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

53003-10-4 | |

| Record name | Salinomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

112.5-113.5 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1552 | |

| Record name | SALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.